molecular formula C22H17Cl2N3OS B12483965 N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dichlorobenzyl)sulfanyl]acetamide

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dichlorobenzyl)sulfanyl]acetamide

Cat. No.: B12483965
M. Wt: 442.4 g/mol
InChI Key: QYUIBNQVVDSQOO-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetamide is a complex organic compound with a unique structure that includes a benzodiazole ring, a dichlorophenyl group, and a sulfanyl acetamide moiety

Properties

Molecular Formula

C22H17Cl2N3OS

Molecular Weight

442.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dichlorophenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C22H17Cl2N3OS/c23-15-10-9-14(17(24)11-15)12-29-13-21(28)25-18-6-2-1-5-16(18)22-26-19-7-3-4-8-20(19)27-22/h1-11H,12-13H2,(H,25,28)(H,26,27)

InChI Key

QYUIBNQVVDSQOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)CSCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the benzodiazole ring. This can be achieved through the cyclization of o-phenylenediamine with formic acid or other suitable reagents. The dichlorophenyl group is then introduced via a Friedel-Crafts alkylation reaction using 2,4-dichlorobenzyl chloride. Finally, the sulfanyl acetamide moiety is attached through a nucleophilic substitution reaction involving thiol and acetamide derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups (if present) can be reduced to amines using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas with a catalyst.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzodiazole ring can interact with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with thiol groups in cysteine residues. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a benzodiazole ring and a dichlorophenyl group allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

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